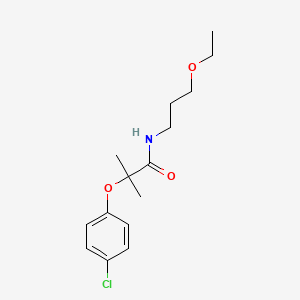
5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes methoxy and nitro functional groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of methoxy and nitro groups via electrophilic aromatic substitution reactions. The final step often involves the methylation of the phenolic hydroxyl group to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group can yield amines.
Aplicaciones Científicas De Investigación
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with methoxy and nitro substituents, such as:
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-2-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H19N3O6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C19H19N3O6/c1-25-15-6-5-11(7-14(15)22(23)24)18-13(10-20-21-18)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,20,21) |
Clave InChI |
XCVZYHDFDWWIMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=NN2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941302.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941305.png)


![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-ethylbutanamide](/img/structure/B14941345.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B14941349.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14941356.png)
![N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B14941361.png)
![1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941367.png)
![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)

![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
